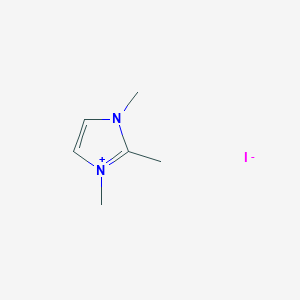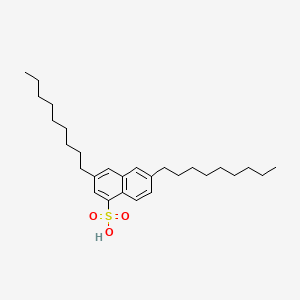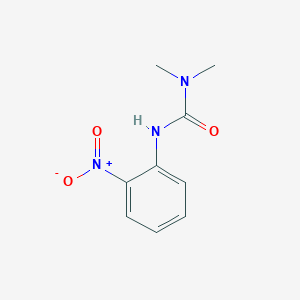
3,3-Dimethyl-1-(2-nitrophenyl)urea
Vue d'ensemble
Description
3,3-Dimethyl-1-(2-nitrophenyl)urea is a chemical compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.2 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its solid physical state and is typically stored at room temperature .
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-1-(2-nitrophenyl)urea involves several steps. One common method includes the reaction of 2-nitroaniline with dimethylcarbamoyl chloride under controlled conditions . The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
3,3-Dimethyl-1-(2-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Dimethyl-1-(2-nitrophenyl)urea has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(2-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with proteins and enzymes . These interactions can modulate the activity of the target proteins, leading to various biochemical effects . The exact pathways involved depend on the specific biological context and the nature of the target proteins .
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-1-(2-nitrophenyl)urea can be compared with other similar compounds such as:
3-Methyl-1,1-diphenylurea: This compound has a similar urea structure but with different substituents, leading to distinct chemical properties and applications.
1,1-Dimethyl-3-(2-methyl-4-nitrophenyl)urea: Another related compound with variations in the nitro group position and additional methyl groups.
The uniqueness of this compound lies in its specific nitro group positioning and the presence of two methyl groups, which influence its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
1,1-dimethyl-3-(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-5-3-4-6-8(7)12(14)15/h3-6H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBHCWIPAUJHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338902 | |
| Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36894-29-8 | |
| Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


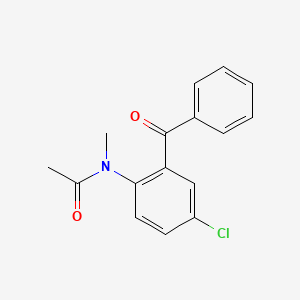
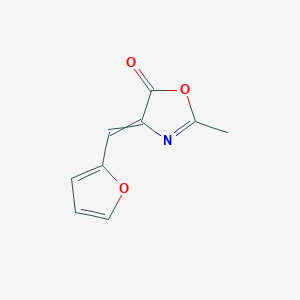
![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)
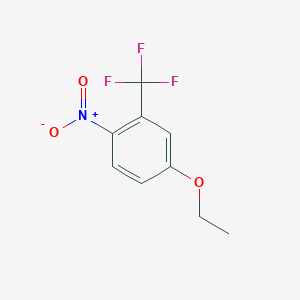





![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B3051838.png)
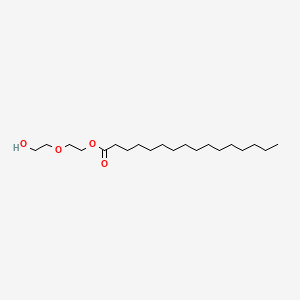
![1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B3051841.png)
